molecular formula C14H10F2O2 B12835999 4,4'-Difluoro-3-methoxybenzophenone CAS No. 94108-96-0

4,4'-Difluoro-3-methoxybenzophenone

Katalognummer: B12835999
CAS-Nummer: 94108-96-0
Molekulargewicht: 248.22 g/mol
InChI-Schlüssel: ZNHQUAKTZJQHQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Difluoro-3-methoxybenzophenone is an organic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms and one methoxy group attached to the benzene rings. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Difluoro-3-methoxybenzophenone typically involves the acylation of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst . The reaction is carried out in a petroleum ether solvent, resulting in the formation of the desired product along with hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production methods for 4,4’-Difluoro-3-methoxybenzophenone often involve similar synthetic routes but on a larger scale. The process includes the preparation of fluoroboric diazonium salt, followed by reduced pressure distillation and subsequent reactions with catalysts and solvents to yield high-purity 4,4’-Difluoro-3-methoxybenzophenone .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Difluoro-3-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4,4’-Difluoro-3-methoxybenzophenone is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 4,4’-Difluoro-3-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4,4’-Difluoro-3-methoxybenzophenone include:

Uniqueness

4,4’-Difluoro-3-methoxybenzophenone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a methoxy group enhances its reactivity and stability, making it suitable for various specialized applications .

Eigenschaften

CAS-Nummer

94108-96-0

Molekularformel

C14H10F2O2

Molekulargewicht

248.22 g/mol

IUPAC-Name

(4-fluoro-3-methoxyphenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C14H10F2O2/c1-18-13-8-10(4-7-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3

InChI-Schlüssel

ZNHQUAKTZJQHQJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.